2,5-Dioxopyrrolidin-1-yl 3-fluoro-4-methylbenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-fluoro-4-methylbenzoate is a chemical compound that belongs to the class of pyrrolidinone derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrrolidinone and benzoate moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-fluoro-4-methylbenzoate typically involves the reaction of 3-fluoro-4-methylbenzoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and monitoring of reaction progress can enhance efficiency and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-fluoro-4-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-fluoro-4-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant and antinociceptive agent due to its ability to interact with voltage-gated sodium channels and calcium channels.
Materials Science: The compound is used in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-fluoro-4-methylbenzoate involves its interaction with molecular targets such as voltage-gated sodium channels and calcium channels. By binding to these channels, the compound can modulate their activity, leading to anticonvulsant and antinociceptive effects. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to inhibit calcium currents mediated by Cav 1.2 (L-type) channels is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-methoxybenzoate
- 2,5-Dioxopyrrolidin-1-yl 4-methylbenzoate
- 2,5-Dioxopyrrolidin-1-yl 3-chlorobenzoate
Uniqueness
Compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 3-fluoro-4-methylbenzoate exhibits unique properties due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-fluoro-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4/c1-7-2-3-8(6-9(7)13)12(17)18-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIOHXIBCBHPFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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